9-Methoxy-9-borabicyclo[3.3.1]nonane
Description
Historical Perspectives on Boron Reagents in Organic Synthesis
The field of organoboron chemistry, which centers on chemical compounds containing a carbon-boron bond, has its origins in the 19th century. acs.org However, it was the pioneering work of Herbert C. Brown in the mid-20th century that truly unlocked the potential of boron-containing compounds as indispensable reagents in organic synthesis, a contribution recognized with the Nobel Prize in Chemistry in 1979. acs.orgnumberanalytics.com Brown's discovery of the hydroboration reaction—the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond—marked a paradigm shift, providing a simple and effective route to organoboranes. thieme.de
These organoborane intermediates proved to be exceptionally versatile, capable of being transformed into a wide array of functional groups with high degrees of control over the reaction outcome. scispace.com This versatility established organoboron compounds as essential tools for synthetic chemists. numberanalytics.com The development of sterically hindered boranes like thexylborane and disiamylborane (B86530) further refined the hydroboration reaction, offering enhanced regioselectivity and stereoselectivity. acs.org Another landmark in this field was the development of the Suzuki-Miyaura cross-coupling reaction in 1979, a palladium-catalyzed reaction that couples organoboron compounds with organic halides. numberanalytics.comacs.org This reaction has become one of the most important methods for creating carbon-carbon bonds in modern organic synthesis. acs.orgresearchgate.net The unique electronic properties of boron, particularly the vacant p-orbital on a neutral, sp2-hybridized boron atom, allow it to act as a Lewis acid, a characteristic central to its reactivity and utility. nih.gov
The Significance of 9-Borabicyclo[3.3.1]nonane (9-BBN) and its Analogues
Among the diverse family of hydroborating agents, 9-Borabicyclo[3.3.1]nonane, commonly abbreviated as 9-BBN, has emerged as a particularly prominent and widely used reagent. scispace.com It is a colorless, solid organoborane that exists as a stable, hydride-bridged dimer, which readily cleaves to its monomeric form in the presence of substrates. wikipedia.orgwordpress.com Synthesized from the hydroboration of 1,5-cyclooctadiene (B75094) with a borane (B79455) source, 9-BBN is valued for its exceptional thermal stability and selectivity. wikipedia.orgorgsyn.org
The significance of 9-BBN lies in its remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions. researchgate.net Its bulky bicyclic structure leads to a high degree of regioselectivity, preferentially adding the boron atom to the less sterically hindered carbon of a double bond. wikipedia.orgpearson.com This characteristic is particularly advantageous for the anti-Markovnikov hydration of alkenes, which, after subsequent oxidation, yields terminal alcohols with high purity. wikipedia.orgontosight.ai The steric demand of 9-BBN significantly suppresses the formation of isomeric byproducts compared to less hindered boranes. wikipedia.org Beyond hydroboration, the resulting organoborane adducts (B-R-9-BBN) are versatile intermediates that can be converted into a multitude of functional groups, including C-H, C-O, C-N, and C-C bonds. researchgate.net Its derivatives have also been instrumental in asymmetric reductions and have expanded their utility through applications in Suzuki and Diels-Alder reactions. researchgate.net
Table 1: Properties of 9-Borabicyclo[3.3.1]nonane (9-BBN)
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₃₀B₂ (Dimer) |
| Molar Mass | 244.04 g·mol⁻¹ (Dimer) |
| Appearance | Colorless solid |
| Melting Point | 153 to 155 °C (307 to 311 °F; 426 to 428 K) |
| Boiling Point | 195 °C (12 mmHg) |
| Key Feature | High stability and selectivity in hydroboration |
Emergence and Academic Relevance of 9-Methoxy-9-borabicyclo[3.3.1]nonane
This compound (also known as B-Methoxy-9-BBN) is a key derivative of 9-BBN, formed by the reaction of 9-BBN with methanol (B129727). This reaction substitutes the hydride on the boron atom with a methoxy (B1213986) group (-OCH₃). smolecule.com This structural modification retains the core bicyclic framework of 9-BBN while altering its reactivity and applications.
The presence of the methoxy group enhances the electrophilicity of the boron atom, which can facilitate key steps in catalytic cycles, such as transmetalation in cross-coupling reactions. Indeed, B-Methoxy-9-BBN is a versatile reagent and catalyst in various organic transformations. It has been utilized as a pro-nucleophile and co-catalyst in indium-catalyzed allylations and as a reactant in stereoconvergent Suzuki cross-coupling reactions. chemicalbook.com The steric influence of the methoxy group, combined with the inherent bulk of the bicyclo[3.3.1]nonane skeleton, can influence the regioselectivity of reactions in which it participates. smolecule.com
Academic research has demonstrated its role in initiating radical addition reactions and its utility in the synthesis of complex molecules and chiral compounds. chemicalbook.com For instance, it has been employed in the preparation of borabicyclononanyl amino acid complexes and in the asymmetric synthesis of isomerically pure allenyl boranes. chemicalbook.com The compound's ability to stabilize otherwise unstable intermediates further underscores its academic and synthetic relevance.
Table 2: Applications of this compound
| Application Area | Specific Use |
|---|---|
| Catalysis | Co-catalyst for indium-catalyzed allylations. chemicalbook.com |
| Catalyst for preparation of linear allenes. chemicalbook.com | |
| Cross-Coupling | Reagent in B-alkyl Suzuki-Miyaura reactions. chemicalbook.com |
| Facilitates stereoconvergent Suzuki cross-coupling. chemicalbook.com | |
| Asymmetric Synthesis | Used in the synthesis of isomerically pure allenyl boranes. chemicalbook.com |
| Medicinal Chemistry | Investigated for enzyme inhibition. smolecule.com |
Properties
IUPAC Name |
9-methoxy-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO/c1-11-10-8-4-2-5-9(10)7-3-6-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGDGQYONLTNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191465 | |
| Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |
| Source | EPA DSSTox | |
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Molecular Weight |
152.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38050-71-4 | |
| Record name | 9-Methoxy-9-borabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38050-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |
| Source | EPA DSSTox | |
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| Record name | 9-methoxy-9-borabicyclo[3.3.1]nonane | |
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Synthetic Pathways to 9 Methoxy 9 Borabicyclo 3.3.1 Nonane
Preparation from 9-Borabicyclo[3.3.1]nonane and Methanol (B129727)
The most common and direct method for synthesizing 9-Methoxy-9-borabicyclo[3.3.1]nonane involves the reaction of 9-Borabicyclo[3.3.1]nonane (9-BBN) with methanol. smolecule.comfinetechnology-ind.com This process is a straightforward substitution reaction where the hydride on the boron atom of 9-BBN is replaced by a methoxy (B1213986) group from methanol. smolecule.com The reaction is typically conducted under mild conditions and results in a good yield and high purity of the desired product. finetechnology-ind.com
The reaction mechanism involves the nucleophilic attack of methanol on the electrophilic boron atom of 9-BBN. Tetrahydrofuran (THF) is often used as a solvent because it can stabilize the organoborane intermediates. To ensure the reaction goes to completion, it is often carried out under reflux conditions, typically around 65°C, for several hours. This method has been optimized for large-scale production, making the reagent readily available for industrial and academic research. finetechnology-ind.com
| Reactants | Solvent | Conditions | Outcome |
| 9-Borabicyclo[3.3.1]nonane (9-BBN), Methanol | Tetrahydrofuran (THF) | Reflux (approx. 65°C) | Substitution of a boron-hydride with a boron-methoxy group |
Alternative Synthetic Routes Involving 1,5-Cyclooctadiene (B75094) and Borane (B79455) Reagents
An alternative pathway to this compound begins with the synthesis of its precursor, 9-BBN, from 1,5-cyclooctadiene. wikipedia.org This multi-step approach is fundamental to the formation of the bicyclic borane framework.
The first step is the cyclic hydroboration of 1,5-cyclooctadiene with a borane reagent, such as borane-methyl sulfide (B99878) complex, typically in an ether solvent like 1,2-dimethoxyethane. wikipedia.orgorgsyn.org This reaction is followed by thermal isomerization to yield the stable 9-BBN dimer. orgsyn.org
Once the 9-BBN has been synthesized and isolated, it is then reacted with methanol in a subsequent step, as described in the previous section, to yield this compound. This two-step process provides a versatile route starting from a readily available diene.
| Step | Starting Materials | Key Process | Product |
| 1 | 1,5-Cyclooctadiene, Borane-methyl sulfide complex | Cyclic Hydroboration | 9-Borabicyclo[3.3.1]nonane (9-BBN) |
| 2 | 9-Borabicyclo[3.3.1]nonane (9-BBN), Methanol | Methoxylation | This compound |
Reactivity and Mechanistic Investigations of 9 Methoxy 9 Borabicyclo 3.3.1 Nonane
Electronic and Steric Influences of the Methoxy (B1213986) Group on Reactivity
The reactivity of 9-Methoxy-9-borabicyclo[3.3.1]nonane is profoundly influenced by the dual electronic and steric effects of the methoxy (-OCH₃) substituent attached to the boron atom. This single functional group modifies the parent 9-BBN scaffold, altering its behavior in key chemical transformations.
Electronic Effects: The oxygen atom in the methoxy group is more electronegative than boron, leading to an inductive electron-withdrawing effect. However, the oxygen also possesses lone pairs of electrons that can be donated into the vacant p-orbital of the boron atom through π-donation. This back-bonding reduces the Lewis acidity of the boron center compared to its parent hydride, 9-BBN-H. This moderation of Lewis acidity is a critical factor in its reaction profile, particularly in facilitating selective reactions with substrates like alkenes and alkynes. In the context of palladium-catalyzed cross-coupling reactions, this electronic modification allows the compound to react with polar organometallic reagents to form borinate complexes that can engage in transmetalation steps, often without the need for an external base. researchgate.netresearchgate.net
Steric Effects: The rigid, bicyclic framework of the 9-BBN moiety imparts significant steric bulk, a characteristic that is central to its high selectivity in chemical reactions. The methoxy group, while not exceedingly large, adds to the steric congestion around the boron atom. This steric hindrance plays a crucial role in directing the regioselectivity of its additions to unsaturated bonds, favoring attack at the less hindered position of an alkene or alkyne. pearson.com The combination of the bicyclic frame and the methoxy group ensures a high degree of stereochemical control in many of its reactions.
| Feature | Influence of Methoxy Group | Consequence on Reactivity |
| Electronic | Reduces Lewis acidity of the boron center via π-donation. | Facilitates selective reactions and enables base-free Suzuki-Miyaura coupling variants. researchgate.net |
| Steric | Adds to the steric bulk of the already hindered 9-BBN framework. | Enhances the high regioselectivity and stereoselectivity characteristic of 9-BBN reagents. pearson.com |
Kinetic Studies of Reactions Involving this compound
Kinetic analyses provide fundamental insights into the reaction mechanisms of this compound, revealing how its structure dictates reaction rates and pathways.
The hydroboration kinetics of this compound must be contrasted with its parent compound, 9-BBN, which exists as a stable dimer, (9-BBN)₂. nih.govresearchgate.net For the 9-BBN dimer, the reaction kinetics depend on the reactivity of the alkene substrate. nih.gov
With more reactive alkenes (e.g., 1-hexene), the rate-determining step is the dissociation of the dimer into the monomeric 9-BBN, resulting in first-order kinetics that are zero-order in alkene. nih.govresearchgate.net
With less reactive alkenes (e.g., cyclohexene), the reaction of the monomer with the alkene becomes rate-determining, leading to three-halves-order kinetics (first-order in alkene and one-half-order in the dimer). nih.govresearchgate.net
In contrast, this compound remains monomeric in solution. This fundamental structural difference means that its reaction mechanism does not involve a pre-equilibrium dissociation step. Consequently, the kinetics of hydroboration with the methoxy derivative are not dictated by dimer dissociation, and the reaction rate is more directly influenced by the concentrations of both the borane (B79455) and the alkene substrate. While specific rate constants are not widely reported, the absence of the dimer dissociation energy barrier suggests a different kinetic profile compared to 9-BBN-H.
The reaction rates of this compound are governed by the nature of the substrate, particularly its steric and electronic properties.
Steric Hindrance: As with other 9-BBN derivatives, the rate of reaction is highly sensitive to steric congestion in the substrate. Less hindered terminal alkenes react more readily than sterically demanding internal or substituted alkenes. clockss.org
Substrate Type: The compound shows diverse reactivity. It engages in hydroboration with alkenes to form organoboranes. smolecule.com It also reacts readily with polar organometallic reagents, such as organolithium compounds, to form "ate" complexes. researchgate.net This reaction is often rapid, even at low temperatures. researchgate.net Furthermore, it has been shown to act as an initiator for radical addition reactions of alkanethiols to alkenes, highlighting its ability to participate in non-ionic pathways. In certain palladium-catalyzed cross-coupling reactions, the rate of B-alkyl group transfer from the borane intermediate to the palladium center was found to be significantly faster than from related borane structures, indicating a favorable kinetic profile for transmetalation. researchgate.net
Mechanistic Elucidation of Chemical Transformations
Mechanistic studies have clarified the pathways through which this compound effects chemical transformations, emphasizing the central role of organoborane intermediates and the origins of its notable selectivity.
The chemistry of this compound is dominated by the formation of stable organoborane intermediates, which are then converted into a variety of products.
From Alkenes/Alkynes (Hydroboration): In hydroboration reactions, the compound adds across a carbon-carbon double or triple bond. This process forms a new organoborane where the boron is attached to one carbon and a hydrogen (from the solvent or subsequent workup) to the other. These B-alkyl-9-BBN intermediates are versatile and can be oxidized (e.g., with hydrogen peroxide and sodium hydroxide) to yield alcohols. smolecule.com
From Organometallic Reagents: A key mechanistic pathway involves the reaction of this compound with polar organometallic reagents (R-M, such as R-Li or R-MgX). researchgate.netresearchgate.net This reaction forms a borinate "ate" complex, [R-B(OMe)-9-BBN]⁻ M⁺. researchgate.netresearchgate.net This intermediate is the crucial nucleophilic species in the "9-MeO-9-BBN variant" of the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net In this role, the intermediate transfers its organic group (R) to a palladium center, bypassing the need for a conventional base to activate the boronic acid. researchgate.net
A defining feature of reactions involving the 9-BBN framework is the exceptional control over regiochemistry and stereochemistry. ontosight.ai
Regioselectivity: Due to the significant steric bulk of the bicyclic structure, the boron atom adds preferentially to the less sterically hindered carbon atom of an unsaturated bond. pearson.com This results in high anti-Markovnikov selectivity in hydroboration reactions, often exceeding 99%. pearson.com The presence of the methoxy group contributes to the steric environment that dictates this outcome.
Stereoselectivity: The hydroboration reaction proceeds via a concerted mechanism where the C-H and C-B bonds form simultaneously on the same face of the double bond. This results in a syn-addition. Subsequent oxidation of the organoborane intermediate to an alcohol occurs with retention of configuration at the carbon center. The reagent is also used in stereoconvergent Suzuki cross-coupling reactions, where it can transform a mixture of stereoisomers into a single product isomer, underscoring its high degree of stereochemical control. chemicalbook.comsigmaaldrich.com
Applications of 9 Methoxy 9 Borabicyclo 3.3.1 Nonane in Advanced Organic Synthesis
Hydroboration Chemistry
Hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. The resulting organoborane intermediates are highly valuable as they can be converted into a wide array of functional groups with high levels of regio- and stereocontrol.
While its parent compound, 9-BBN, is renowned for its exceptional regioselectivity in the hydroboration of alkenes and alkynes, 9-MeO-9-BBN also participates in these transformations. researchgate.netorganic-chemistry.org The rigid, bicyclic structure of the 9-BBN framework is the primary driver for its high selectivity, directing the boron atom to add to the less sterically hindered carbon of a double or triple bond (an anti-Markovnikov addition). organic-chemistry.orgpearson.com This steric influence ensures the preferential formation of specific organoborane isomers. pearson.com
The presence of the methoxy (B1213986) group in 9-MeO-9-BBN modifies its electronic properties compared to the hydride in 9-BBN. This substitution can influence the kinetics of the hydroboration reaction. Although less commonly used as a direct hydroborating agent than 9-BBN itself, its derivatives and the organoboranes generated from it are pivotal for subsequent transformations. The hydroboration of terminal alkenes with the 9-BBN moiety is a highly convenient method to generate the B-alkyl-9-BBN compounds essential for many coupling reactions. orgsyn.org
| Alkene Substrate | Hydroborating Agent | Product Distribution (Terminal vs. Internal Addition) | Reference |
|---|---|---|---|
| 1-Hexene | 9-BBN | 99:1 | researchgate.netorganic-chemistry.org |
| Styrene | 9-BBN | 98:2 | researchgate.net |
| (Z)-3-Hexene | 9-BBN | >99% at C-3 | researchgate.net |
The true synthetic power of hydroboration lies in the versatility of the organoborane intermediates. The carbon-boron bond can be readily cleaved and replaced by a variety of other atoms, including oxygen, nitrogen, and halogens. researchgate.net The organoboranes derived from the 9-BBN framework (B-R-9-BBN) are particularly useful in this regard. Following the initial hydroboration step, these intermediates can be transformed into alcohols, amines, and other functionalized compounds. ontosight.ai For instance, oxidation of the organoborane with hydrogen peroxide in the presence of a base yields alcohols, providing a powerful method for the anti-Markovnikov hydration of alkenes. researchgate.net This two-step hydroboration-oxidation sequence is a cornerstone of modern organic synthesis for producing primary alcohols from terminal alkenes with high selectivity. researchgate.net
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is central to the construction of complex molecular skeletons. 9-MeO-9-BBN plays a crucial role in one of the most powerful C-C bond-forming methodologies, the Suzuki-Miyaura cross-coupling reaction.
The traditional Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate in the presence of a base. researchgate.netthieme-connect.com A significant and powerful alternative to this classic protocol is the "9-MeO-9-BBN variant". researchgate.netrsc.org This approach is distinguished by the fact that it does not require the addition of an external base to facilitate the reaction. rsc.orgresearchgate.net
In this method, a polar organometallic reagent (R-M), such as an organolithium or Grignard reagent, is first treated with 9-MeO-9-BBN. researchgate.netrsc.org This reaction forms a borate (B1201080) "ate" complex in situ. orgsyn.orgresearchgate.net This borate complex is the active nucleophile that participates in the palladium-catalyzed cycle, transferring its organic group (R) to the palladium center, a process known as transmetalation. researchgate.net The 9-MeO-9-BBN essentially acts as a shuttle, delivering the organic group from the highly reactive organometallic reagent to the palladium catalyst in a controlled manner. researchgate.net This variant expands the scope of the Suzuki reaction to include organic fragments that are often difficult to handle or prepare as traditional boronic acids. rsc.orgresearchgate.net
The 9-MeO-9-BBN variant has proven particularly effective for coupling partners that are challenging for the conventional Suzuki reaction. For example, the addition of 9-MeO-9-BBN to alkynyllithium reagents generates stable borate complexes. These complexes undergo efficient palladium-catalyzed cross-coupling with aryl halides to produce a variety of alkynyl derivatives in high yields. researchgate.net This provides a valuable route to sp-sp² carbon-carbon bonds.
This methodology is not limited to alkynyl groups. A wide range of polar organometallic reagents, carrying alkyl, aryl, heteroaryl, and alkenyl groups, can be effectively coupled using this strategy. researchgate.netrsc.org The reaction of 9-MeO-9-BBN with primary-alkyllithiums is an effective way to prepare the necessary boron ate-complexes for coupling. orgsyn.org This allows for the formation of diverse C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds.
| Organometallic Reagent (R-M) | Electrophile | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Alkynyllithium | Aryl Halide | Pd(0) complex | Aryl-Alkyne | High (e.g., 90%) | |
| Methyllithium | Aryl Halide | Pd(0) complex | Methyl-Arene | Good | researchgate.net |
| Phenyllithium | Aryl Halide | Pd(0) complex | Biaryl | Good | rsc.org |
| (Z)-1-Alkenyllithium | - | Forms (Z)-1-Alkenyl-9-BBN | Alkenylborane | Good | researchgate.net |
A major advantage of the 9-MeO-9-BBN variant is its broad substrate scope and high degree of chemoselectivity. researchgate.net The reaction conditions are often mild, allowing for the presence of various sensitive functional groups in the substrates. Functional groups such as aldehydes, ketones, esters, amides, and nitriles, which might react with the highly basic or nucleophilic organometallic reagents, are tolerated because the reagent is first "tamed" by its reaction with 9-MeO-9-BBN. researchgate.net
This high chemoselectivity makes the method extremely valuable in the total synthesis of complex natural products and other elaborate molecular architectures. orgsyn.org The ability to form carbon-carbon bonds selectively without the need for extensive use of protecting groups simplifies synthetic routes, making them more efficient and economical. For instance, this methodology has been applied to the synthesis of acetylenic natural products like junipal (B13795519) and eutypine (B45249) methyl ether. researchgate.net The connection of molecular fragments via a hydroboration-cross coupling sequence using the 9-BBN framework is a widely applied strategy in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. orgsyn.org
Allylation Reactions Mediated by 9-Methoxy-9-borabicyclo[3.3.1]nonane
This compound (9-MeO-9-BBN) serves as a key co-catalyst in indium(I)-catalyzed allylation reactions. chemicalbook.comresearchgate.netnih.gov This methodology has been successfully applied to challenging carbon-carbon bond formations with various ethers. researchgate.netnih.gov Specifically, 9-MeO-9-BBN acts as a "hard" Lewis acid, which, in combination with an allyl boronate, facilitates the allylation of acetals, methyl ethers, and complex carbohydrate derivatives. chemicalbook.comresearchgate.netnih.gov
The role of 9-MeO-9-BBN is crucial for activating substrates that are typically less reactive. researchgate.net Research has demonstrated a correlation between the Lewis acidity of such boron compounds and their nucleophilic reactivity in these C(sp³)–C(sp³) coupling reactions, which are catalyzed by a "soft," low-oxidation state main group metal like indium. researchgate.netnih.gov This dual catalytic system, employing both indium(I) and 9-MeO-9-BBN, provides an improved and effective methodology for the allylation of ethers and acetals under specific reaction conditions. researchgate.netnih.gov
Applications in Asymmetric Synthesis
This compound is utilized as a reactant in the asymmetric synthesis of isomerically pure allenyl boranes. chemicalbook.com This process involves a reaction sequence of insertion and subsequent borotropic rearrangement. chemicalbook.com The unique structural properties of the 9-BBN framework contribute to the stereochemical control of these reactions, enabling the synthesis of chiral molecules with high isomeric purity.
Diverse Catalytic and Reagent Roles
Facilitation of Boron-to-Boron Alk-1-enyl Group Transfer
A significant application of this compound is its ability to facilitate the transfer of alk-1-enyl groups between two different boron centers. rsc.org Research has shown that treating (E)-alk-1-enyldicyclohexylborane with 9-MeO-9-BBN at 0 °C prompts an efficient transfer of the alk-1-enyl group. rsc.org
This intermolecular exchange results in the formation of B-[(E)-alk-1-enyl]-9-BBN. rsc.org A critical feature of this transfer is that it proceeds with complete retention of the geometric configuration of the double bond. rsc.org This method provides a clean and stereospecific route to synthesize B-alkenyl-9-BBN derivatives, which are valuable intermediates in organic synthesis.
Table 1: Boron-to-Boron Alk-1-enyl Group Transfer
| Reactant 1 | Reactant 2 | Temperature | Product | Stereochemistry |
| (E)-alk-1-enyldicyclohexylborane | This compound | 0 °C | B-[(E)-alk-1-enyl]-9-BBN | Retention of configuration |
Role as a Radical Addition Initiator
This compound can function as an efficient initiator for radical addition reactions, particularly the addition of alkanethiols to alkenes (a thiol-ene reaction). While its parent compound, 9-BBN, is a more potent initiator, 9-MeO-9-BBN also demonstrates a marked ability to initiate these reactions under mild conditions.
In a representative reaction, the addition of butanethiol to hex-1-ene in the presence of a catalytic amount of 9-MeO-9-BBN at room temperature for one hour resulted in a 77% yield of the corresponding butyl hexyl sulphide. This is a significant acceleration compared to the uncatalyzed reaction, which yields negligible product under the same conditions. The reaction is understood to proceed via a radical chain mechanism, and the presence of a radical trapping agent like galvinoxyl completely inhibits the reaction. This application highlights the utility of 9-MeO-9-BBN in promoting radical-mediated carbon-sulfur bond formation.
Table 2: Efficacy of 9-BBN Derivatives as Radical Addition Initiators
| Thiol | Alkene | Initiator | Conditions | Yield of Dialkyl Sulphide |
| Butanethiol | Hex-1-ene | 9-BBN (0.5 mol%) | 0 °C, 1 h | ~100% |
| Butanethiol | Hex-1-ene | B-methoxy-9-BBN | Room Temp, 1 h | 77% |
| Butanethiol | Hex-1-ene | None | Room Temp, 24 h | 0.2% |
Preparation of Boron-Containing Amino Acid Complexes for Research Applications
This compound serves as a crucial reactant for synthesizing novel boron-containing amino acid complexes. chemicalbook.com These complexes have been investigated for their potential use in Boron Neutron Capture Therapy (BNCT), a binary radiotherapy approach for treating cancer. nih.govnih.govresearchgate.netfrontiersin.org
The synthesis involves the reaction of 9-MeO-9-BBN with various amino acids. nih.gov An effective method for this synthesis utilizes microwave irradiation at 140 °C in dry pyridine, which drives the reaction to completion in just 15 minutes, affording the desired complexes in high yields (>90%) after crystallization. nih.gov These complexes are designed to be selectively taken up by tumor cells. nih.govresearchgate.net For instance, complexes derived from amino acids that are precursors to melanin (B1238610) have been studied for their potential to accumulate in melanoma cells, thereby delivering the necessary ¹⁰B isotope for BNCT. nih.gov
Computational and Spectroscopic Characterization of 9 Methoxy 9 Borabicyclo 3.3.1 Nonane Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organoboron compounds, including 9-BBN derivatives. These computational studies offer detailed information on the energetic and structural properties of molecules, including transient species like transition states and intermediates that are often challenging to observe experimentally.
DFT calculations can elucidate various electronic parameters that correlate with the reactivity of 9-methoxy-9-borabicyclo[3.3.1]nonane. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density. While specific DFT studies exclusively detailing these properties for this compound are not extensively documented in readily available literature, the established principles of computational chemistry on related 9-BBN systems provide a strong basis for understanding its behavior. rsc.org For instance, molecular orbital calculations on related bis((9-borabicyclo[3.3.1]non-9-yl)oxy)ethane have shown that the HOMO is primarily localized on the B-O-C framework. smolecule.com
Table 1: Key Electronic Properties and Their Significance in Reactivity
| Property | Significance |
| HOMO Energy | Indicates the ability to donate electrons; higher HOMO energy suggests greater nucleophilicity. |
| LUMO Energy | Indicates the ability to accept electrons; lower LUMO energy suggests greater electrophilicity and Lewis acidity. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. |
| Electron Density at Boron | A lower electron density (more positive charge) at the boron atom enhances its Lewis acidic character. |
| B-O Bond Order | Provides insight into the degree of pπ-pπ interaction between oxygen and boron, affecting the bond strength and rotational barriers. |
Spectroscopic Analysis of this compound and its Adducts
Spectroscopic techniques are indispensable for the characterization of this compound and its various adducts. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.
¹¹B NMR Spectroscopy is highly sensitive to the electronic environment of the boron atom. For tricoordinate boranes, the chemical shifts are typically found in a low-field region. sdsu.edu The formation of a tetracoordinate adduct, for instance, upon reaction with a Lewis base, results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu This shift is indicative of the change in coordination and hybridization at the boron center. For example, in the context of Suzuki-type reactions, ¹¹B NMR studies have been instrumental in demonstrating that this compound is not consumed during the reaction, confirming its role in the catalytic cycle. The ¹¹B NMR chemical shift for the parent 9-BBN dimer is observed at approximately δ 28 ppm. orgsyn.org Adduct formation with Lewis bases, such as in pyrazole (B372694) derivatives of 9-BBN, leads to upfield shifts, with a pyrazole adduct showing a signal at δ 1.1 ppm. dtic.mil
¹H and ¹³C NMR Spectroscopy provide detailed information about the carbon framework and the methoxy (B1213986) group. In adducts of 9-BBN, the ¹³C NMR properties have been extensively studied. orgsyn.org For this compound, the ¹H NMR spectrum would be expected to show a characteristic singlet for the methoxy protons and a series of multiplets for the bicyclic framework protons. The formation of adducts with Lewis bases would lead to changes in the chemical shifts of the protons and carbons alpha and beta to the boron atom, reflecting the altered electronic environment. For instance, in a pyrazole-dimethylamine adduct of 9-BBN, the protons of the bicyclic framework appear as a multiplet between δ 1.2-2.0 ppm. dtic.mil
Infrared (IR) Spectroscopy is useful for identifying characteristic functional groups. The parent 9-BBN dimer exhibits a strong, characteristic absorption band around 1560 cm⁻¹ for the B-H-B bridge. orgsyn.org In this compound, this band would be absent and replaced by characteristic B-O and C-O stretching vibrations.
Table 2: Representative Spectroscopic Data for 9-BBN Systems
| Nucleus/Technique | System | Characteristic Chemical Shift (δ) / Frequency (cm⁻¹) |
| ¹¹B NMR | 9-BBN Dimer | ~ 28 ppm orgsyn.org |
| ¹¹B NMR | 9-BBN-Pyrazole Adduct | 1.1 ppm dtic.mil |
| ¹H NMR | 9-BBN Dimer (in C₆D₆) | 1.44–2.07 ppm (multiplets) orgsyn.org |
| ¹³C NMR | 9-BBN Dimer (in C₆D₆) | 20.2 (br), 24.3, 33.6 ppm orgsyn.org |
| IR | 9-BBN Dimer | ~1560 cm⁻¹ (B-H-B stretch) orgsyn.org |
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly DFT, provides invaluable mechanistic insights into reactions involving 9-BBN and its derivatives by mapping out the potential energy surface of a reaction. This allows for the identification of intermediates and, crucially, the high-energy transition states that govern the reaction rate.
For reactions involving the parent 9-BBN, such as hydroboration, kinetic studies have revealed complex dependencies on the alkene substrate. nih.gov These observations are explained by a mechanism that involves the initial dissociation of the 9-BBN dimer into the reactive monomeric form. nih.gov DFT calculations can model this dissociation and the subsequent steps of the reaction.
In the context of this compound, theoretical modeling can be applied to various transformations it participates in, such as:
Formation of 'ate' complexes: The reaction of this compound with organolithium or Grignard reagents generates borinate 'ate' complexes. researchgate.net DFT can model the structure and stability of these complexes, which are key nucleophilic species in Suzuki-Miyaura cross-coupling reactions.
Hydroboration reactions: While the B-H bond is replaced by a B-O bond, this compound can be a precursor to other hydroborating agents. Theoretical modeling can predict the stereochemical outcomes and regioselectivity of such reactions.
Catalytic cycles: In processes like the Suzuki-Miyaura coupling, DFT can be used to calculate the energies of all intermediates and transition states in the proposed catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, thereby elucidating the role of the 9-methoxy-9-BBN moiety.
A general approach to modeling these reaction pathways involves:
Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
For instance, DFT calculations have been employed to propose a plausible mechanism for the 9-BBN-catalyzed hydroboration of carbodiimides, which involves a heterocyclic amidinate intermediate with a three-center-two-electron B-H-B bond. rsc.org Similar detailed mechanistic investigations can be applied to reactions involving this compound to understand its reactivity and guide the development of new synthetic methodologies.
Future Directions and Perspectives in 9 Methoxy 9 Borabicyclo 3.3.1 Nonane Research
Development of Novel Reaction Methodologies
A primary focus of future research is the expansion of 9-MeO-9-BBN's utility in novel chemical transformations. While its role in hydroboration is well-established, its application in cross-coupling reactions represents a significant area of development.
One of the most notable advancements is the "9-MeO-9-BBN variant" of the Suzuki-Miyaura coupling reaction. rsc.org This modified protocol is distinguished by its ability to proceed without the need for an added base. rsc.org In this methodology, polar organometallic reagents (R-M) are first intercepted by 9-MeO-9-BBN to form borinate complexes. These complexes then transfer the organic group (R) to an organopalladium complex, completing the cross-coupling cycle. rsc.org This approach has successfully extended the scope of the Suzuki coupling to include challenging sp–sp² and sp³–sp² coupling processes. rsc.org
Beyond Suzuki couplings, 9-MeO-9-BBN is instrumental in the synthesis of other B-substituted-9-BBNs. The reaction of 9-MeO-9-BBN with organolithium reagents forms lithium "ate" complexes, which can then be treated with boron trifluoride-diethyl etherate to generate various (Z)-1-alkenyl-9-borabicyclo[3.3.1]nonanes in good yields. researchgate.net Furthermore, researchers have found that a catalytic amount of 9-MeO-9-BBN can effectively initiate the radical addition of alkanethiols to alkenes, a reaction that is otherwise very sluggish.
Selected Novel Reaction Methodologies Involving 9-MeO-9-BBN
| Reaction Type | Role of 9-MeO-9-BBN | Key Feature | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling ('9-MeO-9-BBN Variant') | Reagent/Mediator | Proceeds without an added base by forming an intermediate borinate complex. | rsc.org |
| Stereoconvergent Cross-Coupling | Reactant | Enables the coupling of stereochemically diverse starting materials to a single product isomer. | chemicalbook.com |
| Synthesis of (Z)-1-Alkenyl-9-BBNs | Reactant | Reacts with (Z)-1-lithio-1-alkenes to form 'ate' complexes, leading to the desired alkenylboranes. | researchgate.net |
| Radical Addition of Alkanethiols to Alkenes | Initiator | A catalytic amount initiates the radical reaction, providing dialkyl sulphides in high yield. |
Exploration of Substoichiometric and Catalytic Protocols
A significant trend in modern chemistry is the move from stoichiometric reagents to catalytic systems to improve efficiency and reduce waste. Research on 9-MeO-9-BBN is actively contributing to this shift.
In addition to its role in palladium-catalyzed reactions, 9-MeO-9-BBN has been identified as an effective co-catalyst. For instance, it functions as a pro-nucleophile and co-catalyst in indium-catalyzed allylations of methyl ethers and carbohydrate derivatives. chemicalbook.com Its ability to act in a catalytic or co-catalytic capacity is a major area of ongoing research, aiming to broaden its applicability in efficient, atom-economical transformations. The use of only a catalytic amount of 9-MeO-9-BBN to initiate radical additions of alkanethiols to alkenes further underscores its potential in catalytic protocols, achieving nearly quantitative yields with as little as 0.5% of the initiator.
Integration with Sustainable Chemistry Principles
Future research on 9-MeO-9-BBN is increasingly aligned with the principles of sustainable or "green" chemistry. The development of catalytic, rather than stoichiometric, protocols directly supports sustainability by increasing atom economy and reducing chemical waste. The base-free conditions of the "9-MeO-9-BBN variant" Suzuki coupling offer another advantage, eliminating the need for corrosive and often difficult-to-remove inorganic bases. rsc.org
Furthermore, sustainability is addressed through the efficient management of reaction by-products. The 9-methoxy derivative of 9-BBN is a common by-product in several reactions involving the parent 9-BBN molecule. orgsyn.org The development of efficient methods to convert this by-product back into the highly useful 9-BBN reagent is a key aspect of creating a more sustainable chemical cycle. orgsyn.org This focus on reagent recycling and waste minimization is central to the future direction of 9-BBN chemistry.
Advanced Analytical Techniques for In Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for the optimization and development of new methodologies. The application of advanced analytical techniques for real-time, in situ monitoring of reactions involving 9-MeO-9-BBN is a promising future research avenue.
To date, Nuclear Magnetic Resonance (NMR) spectroscopy has been a vital tool. Specifically, ¹¹B NMR has been instrumental in demonstrating that 9-MeO-9-BBN is not consumed in certain catalytic cycles, thereby confirming its role as a true catalyst or mediator. Additionally, ¹H NMR and Thin-Layer Chromatography (TLC) have been used to monitor the progress of reactions, such as the formation of BBN-appended cubane (B1203433) structures. researchgate.net
The future in this area lies in the broader application of more sophisticated in situ monitoring techniques. Technologies like process analytical technology (PAT), including real-time infrared (IR) and Raman spectroscopy, could provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. This would allow for precise kinetic analysis and mechanistic elucidation, accelerating the development of more robust and efficient protocols for this versatile reagent.
Analytical Techniques in 9-BBN Research
| Technique | Application | Key Insight Provided | Reference |
|---|---|---|---|
| ¹¹B NMR | Mechanistic Studies | Confirmed that 9-MeO-9-BBN is not consumed in certain Suzuki-type reactions. | |
| ¹³C NMR | Structural Analysis | Used extensively to study the properties of 9-BBN adducts. | orgsyn.org |
| ¹H NMR & TLC | Reaction Monitoring | Observed the formation of target products during synthesis. | researchgate.net |
| Process Analytical Technology (e.g., in situ IR/Raman) | Future Direction | Potential for real-time kinetic analysis and detailed mechanistic investigation. |
Q & A
Q. What are the key considerations for synthesizing 9-Methoxy-9-borabicyclo[3.3.1]nonane (9-MeO-9-BBN), and how can purity be optimized?
- Methodology : 9-MeO-9-BBN is typically synthesized via alkyl exchange reactions or direct methoxylation of 9-BBN precursors. For example, the reaction of 9-BBN dimer with methanol in anhydrous THF under inert atmosphere yields 9-MeO-9-BBN. Purification involves fractional distillation (boiling point: 57–58°C at 7 Torr) or recrystallization from hexane to remove unreacted boron species .
- Critical Parameters :
- Use rigorously dried solvents to prevent hydrolysis.
- Monitor reaction progress via NMR (characteristic shift at δ ~18 ppm for 9-MeO-9-BBN) .
- Purity Challenges : Residual THF or methanol can destabilize the product. Storage under nitrogen at -20°C is recommended .
Q. What safety protocols are essential for handling 9-MeO-9-BBN in solution?
- Safety Measures :
- Flammability : 9-MeO-9-BBN solutions (e.g., 0.5 M in THF) are highly flammable (Flash Point: -9°F). Use spark-free equipment and avoid static discharge .
- Reactivity : Reacts violently with water, releasing hydrogen gas. Work under inert gas (N/Ar) and use flame-resistant labware.
- Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent exposure to vapors, which target the CNS and respiratory system .
Advanced Research Questions
Q. How does 9-MeO-9-BBN enable stereoconvergent Suzuki-Miyaura cross-coupling reactions, and how can reaction conditions be optimized?
- Mechanistic Insight : 9-MeO-9-BBN acts as a transmetalation facilitator in cobalt- or palladium-catalyzed couplings. Its rigid bicyclic structure stabilizes boron-aryl intermediates, enabling stereoconvergence even with racemic substrates .
- Optimization Strategies :
- Catalyst Choice : Pd(OAc)/SPhos systems enhance turnover.
- Solvent Effects : Use toluene/water biphasic systems to minimize borane hydrolysis.
- Temperature : Reactions proceed efficiently at 60–80°C, balancing kinetics and stability .
- Data Contradictions : Conflicting regioselectivity reports may arise from competing β-hydride elimination. Control via ligand tuning (e.g., bulky phosphines) .
Q. What experimental strategies resolve contradictions in regioselectivity during hydroboration with 9-MeO-9-BBN?
- Case Study : In hydroboration of 1-alkynes, 9-MeO-9-BBN yields trans-vinylboranes, but competing 1,1-diborylation occurs with excess reagent.
- Resolution Tactics :
- Stoichiometry : Use 1:1 reagent-to-substrate ratio to favor trans-vinylboranes.
- Kinetic Control : Low temperatures (0°C) suppress diborylation side reactions .
- Substrate Engineering : Electron-deficient alkynes favor selective monoborylation .
- Analytical Tools : NMR (δ 30–35 ppm for diboryl products) distinguishes intermediates .
Q. How can kinetic vs. thermodynamic control be leveraged in 9-MeO-9-BBN-mediated allene synthesis?
- Experimental Design :
- Kinetic Pathways : Use low temperatures (-78°C) and short reaction times to trap linear allenes via borotropic rearrangements.
- Thermodynamic Control : Prolonged heating (50–70°C) favors cyclic borane adducts.
- Substrate Scope : Allylic ethers undergo faster insertion into B–O bonds, while steric hindrance in terpenes shifts equilibrium toward bicyclic products .
- Data Interpretation :
- Conflicting product ratios may arise from solvent polarity (e.g., hexane vs. DME). Polar solvents stabilize zwitterionic transition states, altering selectivity .
Tables for Key Data
Q. Table 1. Regioselectivity in Hydroboration of Alkynes with 9-MeO-9-BBN
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
